molecular formula C26H36N4O2 B4037910 3-METHYL-N-[3-(4-{3-[(3-METHYLPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE

3-METHYL-N-[3-(4-{3-[(3-METHYLPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE

Cat. No.: B4037910
M. Wt: 436.6 g/mol
InChI Key: BBJHWPAIBCAPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-N-[3-(4-{3-[(3-METHYLPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE is a useful research compound. Its molecular formula is C26H36N4O2 and its molecular weight is 436.6 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methylbenzamide) is 436.28382640 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Assembly

Research has explored the self-assembly and macroscopic properties of a series of bis-(trialkoxybenzamide)-functionalized naphthalene-tetracarboxylicacid-diimide (NDI) chromophores, which are structurally related to N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methylbenzamide). Studies revealed the significance of structural variations on self-assembly due to hydrogen-bonding, π-stacking, and hydrophobic interactions, impacting the morphology of the self-assembled structures (M. R. Molla & Suhrit Ghosh, 2011).

Coordination Polymers

A study on the influence of anion, ligand geometry, and stoichiometry on the structure and dimensionality of coordination polymers using bis-(cyanobenzyl)piperazine ligands, closely related to the query compound, found significant variations in the extended networks formed by these polymers. This highlights the role of such ligands in the design of coordination polymers (L. J. Beeching et al., 2014).

Polymer Synthesis and Characterization

The synthesis and characterization of poly(β-aminoesters), which involved the use of piperazine (a structural component of the query compound), demonstrated its role in the formation of polymers with potential for applications in drug delivery and tissue engineering (David M. Lynn and R. Langer, 2000).

Thermal Properties of Metal Complexes

Research on the thermal properties of Pt(II) complexes of polydentate ligands, including piperazine derivatives, sheds light on the thermal stability and potential applications of these complexes in various scientific fields (Yakup Baran et al., 2012).

Properties

IUPAC Name

3-methyl-N-[3-[4-[3-[(3-methylbenzoyl)amino]propyl]piperazin-1-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O2/c1-21-7-3-9-23(19-21)25(31)27-11-5-13-29-15-17-30(18-16-29)14-6-12-28-26(32)24-10-4-8-22(2)20-24/h3-4,7-10,19-20H,5-6,11-18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJHWPAIBCAPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCCN2CCN(CC2)CCCNC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-METHYL-N-[3-(4-{3-[(3-METHYLPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-METHYL-N-[3-(4-{3-[(3-METHYLPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
3-METHYL-N-[3-(4-{3-[(3-METHYLPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
3-METHYL-N-[3-(4-{3-[(3-METHYLPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
3-METHYL-N-[3-(4-{3-[(3-METHYLPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE
Reactant of Route 6
3-METHYL-N-[3-(4-{3-[(3-METHYLPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.